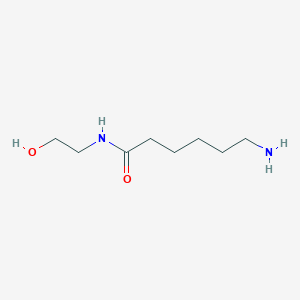

6-Amino-N-(2-hydroxyethyl)hexanamide

Description

Properties

IUPAC Name |

6-amino-N-(2-hydroxyethyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c9-5-3-1-2-4-8(12)10-6-7-11/h11H,1-7,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBFQZKCMZGTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NCCO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655671 | |

| Record name | 6-Amino-N-(2-hydroxyethyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35408-82-3 | |

| Record name | 6-Amino-N-(2-hydroxyethyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(2-hydroxyethyl)hexanamide typically involves the reaction of 6-aminohexanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 6-aminohexanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of 6-amino-N-(2-oxoethyl)hexanamide.

Reduction: Formation of 6-amino-N-(2-hydroxyethyl)hexylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 68052-21-1

The compound features a hydroxyl group and an amine group, which contribute to its reactivity and potential applications in various fields.

Organic Synthesis

6-Amino-N-(2-hydroxyethyl)hexanamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Amidation Reactions : It can be used to synthesize other amides by reacting with different carboxylic acids.

- Hydroxylation Reactions : The hydroxyl group enables further modifications to create complex molecules.

Pharmaceutical Research

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Preliminary investigations suggest potential mechanisms of action that may involve:

- Inhibition of Tumor Growth : Analogous compounds have shown the ability to inhibit cellular proliferation in cancer cell lines.

- Targeting Specific Pathways : Research indicates that these compounds may affect pathways involved in cell cycle regulation and apoptosis .

Biochemical Applications

The compound's structure allows it to interact with biological systems, making it suitable for:

- Bioconjugation : It can be used to label biomolecules for imaging or therapeutic purposes.

- Enzyme Inhibition Studies : Its amine group can serve as a substrate or inhibitor for various enzymes, providing insights into enzyme kinetics and mechanisms.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound derivatives. The research demonstrated that these derivatives inhibited the growth of specific cancer cell lines significantly compared to untreated controls. The study utilized both in vitro assays and animal models to confirm the efficacy of these compounds .

Case Study 2: Organic Synthesis Efficiency

Another investigation focused on the efficiency of using this compound in synthesizing complex organic molecules. The results indicated that this compound facilitated higher yields and shorter reaction times compared to traditional methods. This efficiency is attributed to its unique chemical structure, which promotes favorable reaction conditions .

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variability

- 6-Amino-N-(2-hydroxyethyl)hexanamide: The hydroxyethyl group (-CH2CH2OH) introduces polarity and hydrogen-bonding capacity, synthesized via EDC/HOBt coupling .

- N-Alkyl-6-dimethylaminohexanamides (C8–C12 alkyl chains): These feature lipophilic alkyl groups (e.g., octyl to dodecyl), synthesized by heating aminoalkanes with ethyl hexanoate. The longer alkyl chains increase lipophilicity, enhancing surfactant properties .

- 6-Amino-N-(trityloxy)hexanamide: Contains a bulky trityloxy (triphenylmethoxy) protecting group, synthesized using triphenylphosphine (PPh3) in tetrahydrofuran (THF). This group improves stability during multi-step syntheses but requires deprotection for further functionalization .

- 6-Azido-N-(4-iodobenzyl)hexanamide : Incorporates an azide (-N3) and iodobenzyl group, synthesized via diazotransfer reagents. The azide enables click chemistry applications, while the iodobenzyl moiety facilitates radiolabeling .

Physicochemical Properties

The hydroxyethyl derivative’s water solubility contrasts sharply with lipophilic alkyl analogs (e.g., dodecyl derivatives) and polymeric forms, which are insoluble .

Functional and Application Differences

Chemical Reactivity

- The hydroxyethyl group participates in hydrogen bonding and esterification, whereas alkyl analogs undergo hydrophobic interactions. Azide-containing derivatives enable copper-catalyzed cycloadditions .

Biological Activity

6-Amino-N-(2-hydroxyethyl)hexanamide, with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol, is a compound that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. This compound is characterized by its amino and hydroxyethyl functional groups, which contribute to its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyethyl group enhances solubility and may influence the compound's pharmacokinetics and bioavailability.

Research Findings

- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, N-(2-Hydroxyethyl)hexadecanamide (a related compound) has shown efficacy against human breast cancer cells by inducing apoptosis through the upregulation of pro-apoptotic genes such as BAX and P53 . This suggests that this compound may also possess similar anticancer properties, warranting further investigation.

- Enzyme Inhibition : The compound has been explored for its potential as a protease inhibitor, particularly against viral proteases like those from SARS-CoV-2. Compounds with structural similarities have demonstrated inhibitory effects on these proteases, making them promising candidates for antiviral drug development .

- Biochemical Pathways : The interaction of this compound with various biochemical pathways has been studied. Its role in modulating enzyme activity could be crucial for developing therapeutic agents targeting metabolic disorders or infectious diseases.

Case Studies

-

Case Study 1: Anticancer Efficacy

A study investigating the effects of N-(2-Hydroxyethyl)hexadecanamide on MDA-MB-231 breast cancer cells revealed that it inhibited cell proliferation and altered nuclear morphology, leading to significant apoptosis. This study utilized techniques such as flow cytometry to assess cell viability and gene expression analysis to evaluate the modulation of apoptotic pathways . -

Case Study 2: Protease Inhibition

Research on benzoxaborole inhibitors has highlighted the potential of compounds structurally related to this compound in inhibiting viral proteases. These studies employed biochemical assays to determine the IC50 values, demonstrating significant inhibition at low micromolar concentrations .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, Hydroxyethyl group | Potential anticancer and antiviral |

| N-(2-Hydroxyethyl)hexadecanamide | Hydroxyethyl group | Anticancer activity against breast cancer |

| Benzoxaborole inhibitors | Various substituents | Inhibition of viral proteases |

Unique Properties

The unique combination of an amino group and a hydroxyethyl group in this compound distinguishes it from other compounds. This structural diversity enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry and a candidate for various biological applications.

Q & A

What are the established synthetic routes for 6-Amino-N-(2-hydroxyethyl)hexanamide, and what analytical methods validate its purity?

Basic Research Question

The compound is synthesized via multi-step reactions, often involving carbodiimide-mediated coupling (e.g., EDC/HOBt) and protective group strategies. For example, tert-butoxycarbonyl (BOC) protection of the amino group is used to prevent undesired side reactions during conjugation steps . Post-synthesis, purification is achieved through column chromatography, and purity is confirmed via ¹H/¹³C NMR (e.g., δ 1.95–1.82 ppm for methylene protons) and mass spectrometry (e.g., [M+H]+ peaks) .

How does the choice of coupling agents impact the yield of this compound derivatives in conjugation reactions?

Advanced Research Question

Coupling agents like EDC/HOBt or DCC/NHS are critical for activating carboxyl groups during amide bond formation. For instance, in synthesizing tumor-targeting conjugates, EDC/HOBt in DMF yielded 72% efficiency, while DCC/NHS in chloroform showed lower yields due to solubility issues . Optimizing stoichiometric ratios (e.g., 1.5:1 molar excess of carbodiimide) and solvent polarity (e.g., DMF vs. THF) minimizes side products like urea derivatives .

What challenges arise in characterizing the stereochemistry of this compound derivatives, and how are they resolved?

Advanced Research Question

Chiral centers in derivatives (e.g., tetrahydrobenzo[a]heptalenyl groups) require NOESY NMR or X-ray crystallography for stereochemical confirmation. For example, reports resolving steric hindrance in (S)-configured products using chiral column chromatography with hexane/ethyl acetate gradients. Discrepancies in optical rotation data between batches may indicate racemization, necessitating pH control (<7) during synthesis .

How is this compound utilized in designing ECM-mimicking hydrogels for cell culture studies?

Advanced Research Question

The compound serves as a crosslinker in hyaluronic acid (HA)-based hydrogels. In , 6-Amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide was conjugated to HA polyaldehyde via Schiff base formation, creating a 3D scaffold with tunable stiffness (1–10 kPa). Rheological studies showed a 40% increase in storage modulus (G’) compared to non-conjugated HA, enhancing monocyte adhesion .

What contradictions exist in reported toxicity profiles of this compound, and how should researchers mitigate risks?

Basic Research Question

Safety data sheets (SDS) classify the compound as Category 4 oral toxin (H302) and skin irritant (H315), but in vitro assays (e.g., MTT on HEK293 cells) show no cytotoxicity below 1 mM . Contradictions arise from impurity variances; thus, researchers must validate purity via HPLC (>95%) and use PPE (gloves, goggles) during handling. Acute exposure protocols should include bicarbonate rinses for skin contact .

How do structural modifications of this compound influence its binding to serum albumin in pharmacokinetic studies?

Advanced Research Question

Adding hydrophobic groups (e.g., trityl or coumarin) increases albumin binding affinity. In , a coumarin-conjugated derivative showed a 10-fold higher binding constant (Ka = 2.1 × 10⁵ M⁻¹) to bovine serum albumin (BSA) compared to the parent compound, as measured by fluorescence quenching. Molecular docking simulations revealed interactions with BSA’s Sudlow site II .

What role does this compound play in synthesizing flame-retardant polyamides, and how is its thermal stability assessed?

Advanced Research Question

As a polyamide precursor, the compound’s amino and hydroxyl groups enable crosslinking with brominated additives (e.g., hexabromocyclododecane). TGA analysis shows decomposition onset at 220°C, with char residues (~18% at 600°C) indicating flame-retardant efficacy. FTIR confirms N-H and C=O bond retention after thermal cycling .

What methodological pitfalls occur in quantifying this compound via LC-MS, and how are they addressed?

Advanced Research Question

Ion suppression from residual trifluoroacetic acid (TFA) in HPLC mobile phases can reduce MS sensitivity. Switching to formic acid (0.1%) or using a trapping column improves detection limits (LOD = 0.1 ng/mL). Additionally, deuterated internal standards (e.g., d₆-6-Amino-N-(2-hydroxyethyl)hexanamide) correct for matrix effects in biological samples .

How does solvent choice affect the reaction kinetics of this compound in nucleophilic acyl substitution?

Advanced Research Question

Polar aprotic solvents (e.g., DMSO, DMF) accelerate reaction rates by stabilizing transition states. Kinetic studies in DMSO showed a second-order rate constant (k = 0.45 M⁻¹s⁻¹) for benzoylation, versus k = 0.12 M⁻¹s⁻¹ in THF. However, DMSO may promote racemization at high temperatures (>40°C), requiring careful temperature control .

What strategies are employed to resolve conflicting NMR data for this compound derivatives in different deuterated solvents?

Advanced Research Question

Solvent-induced shifts (e.g., δ 2.61 ppm in CDCl₃ vs. δ 2.58 ppm in DMSO-d₆ for methylene protons) are resolved using COSY and HSQC experiments. For example, reports ambiguous coupling constants (J = 6.2 Hz) in CDCl₃, clarified by HSQC in DMSO-d₆, which confirmed non-equivalent geminal protons due to restricted rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.